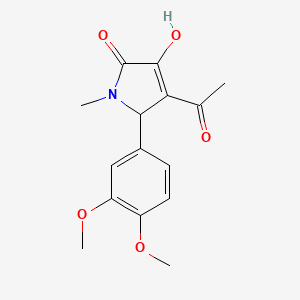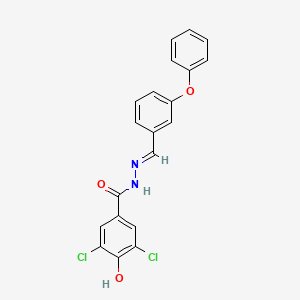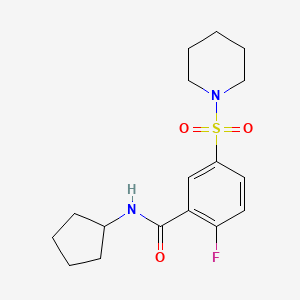
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as DMP 323, is a synthetic compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323 has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potent anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Wirkmechanismus
The mechanism of action of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323 is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound 323 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-cancer properties and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323 in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations of using this compound 323 is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323. One area of research could be the development of more efficient synthesis methods to increase yield and reduce costs. Another area of research could be the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one 323 involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. This intermediate is then treated with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized with acetic anhydride to give this compound 323 in high yield and purity.
Eigenschaften
IUPAC Name |
3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-8(17)12-13(16(2)15(19)14(12)18)9-5-6-10(20-3)11(7-9)21-4/h5-7,13,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEKOMPBANSBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5026187.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5026194.png)
![4-butyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5026199.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5026214.png)
![3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile](/img/structure/B5026223.png)


![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5026262.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5026267.png)

![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]alanine](/img/structure/B5026276.png)

![3-(allylthio)-6-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5026292.png)